molecular formula C8H19NO B2590954 3-Amino-5,5-dimethylhexan-1-ol CAS No. 1315304-18-7

3-Amino-5,5-dimethylhexan-1-ol

Cat. No.: B2590954
CAS No.: 1315304-18-7
M. Wt: 145.246
InChI Key: QRTGHBWVLIUBDT-UHFFFAOYSA-N
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Description

3-Amino-5,5-dimethylhexan-1-ol is an organic compound with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol . It is a primary alcohol with an amino group attached to the third carbon atom of a hexane chain that also contains two methyl groups at the fifth carbon position. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5,5-dimethylhexan-1-ol typically involves the reaction of 5,5-dimethylhexan-1-ol with ammonia or an amine under specific conditions. One common method is the reductive amination of 5,5-dimethylhexan-1-one using ammonia and a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, where the ketone precursor is reacted with ammonia in the presence of a suitable catalyst and reducing agent. The reaction conditions are optimized to achieve high yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Amino-5,5-dimethylhexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

    3-Amino-5-methylhexan-1-ol: Similar structure but with one less methyl group.

    3-Amino-5,5-dimethylpentan-1-ol: Similar structure but with a shorter carbon chain.

    3-Amino-5,5-dimethylheptan-1-ol: Similar structure but with a longer carbon chain.

Uniqueness: 3-Amino-5,5-dimethylhexan-1-ol is unique due to its specific arrangement of functional groups and carbon chain length, which confer distinct chemical and physical properties. Its combination of an amino group and a hydroxyl group on a dimethyl-substituted hexane chain makes it a versatile compound for various applications .

Properties

IUPAC Name

3-amino-5,5-dimethylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-8(2,3)6-7(9)4-5-10/h7,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTGHBWVLIUBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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